Methyl 2,4-dichloro-3-methylbenzoate
Description
Methyl 2,4-dichloro-3-methylbenzoate is a chlorinated aromatic ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219 g/mol. It features a benzoate backbone substituted with chlorine atoms at the 2- and 4-positions, a methyl group at the 3-position, and a methoxy ester group at the 1-position. This compound is primarily utilized as an intermediate in agrochemical synthesis due to its stability and reactivity imparted by the electron-withdrawing chlorine atoms and steric effects of the methyl group. Its structural complexity distinguishes it from simpler chlorinated benzoates or benzyl alcohols, as seen in analogs like 2,4-dichlorobenzyl alcohol or methyl salicylate.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 2,4-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
OILFPGVEUFVNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison

Key Observations :
- Chlorine Substitution: The target compound’s 2,4-dichloro pattern enhances electrophilic deactivation compared to monosubstituted analogs like methyl 6-chloronicotinate.
- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, reducing nucleophilic attack susceptibility compared to unsubstituted esters like methyl salicylate.
- Aromatic System : Unlike methyl 6-chloronicotinate (pyridine-based), the target compound’s benzene ring offers distinct electronic properties for reactions like Friedel-Crafts alkylation.
Physical and Chemical Properties
Table 2: Property Trends
Key Findings :
- The target compound’s low water solubility aligns with its ester and chloro groups, contrasting with 2,4-dichlorobenzyl alcohol’s higher solubility due to the hydroxyl group.
- Volatility : Methyl salicylate’s lack of chlorine and presence of a polar hydroxy group contribute to its higher volatility compared to the target compound .
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